Trifluorophenyl vs. Non-Fluorinated Phenyl: LogP and Metabolic Stability Differentiation
The target compound incorporates a 3,4,5-trifluorophenyl group that substantially increases lipophilicity compared to the non-fluorinated phenyl analog ethyl 5-oxo-5-phenylvalerate (CAS 73172-56-2). The computed octanol-water partition coefficient (XLogP3) for the trifluorinated compound is 2.4, versus approximately 2.1 for the non-fluorinated analog, representing a 0.3 log unit increase [1]. This difference, while modest in absolute terms, corresponds to an approximately 2-fold increase in predicted partition coefficient (P ratio ≈ 10^0.3 ≈ 2.0), which can translate to measurable differences in membrane permeability and CYP450-mediated oxidative metabolism [2]. The 3,4,5-trifluoro substitution pattern also blocks potential sites of aromatic hydroxylation, a common Phase I metabolic pathway, thereby reducing intrinsic clearance relative to unsubstituted phenyl congeners—a class-level effect well-documented for trifluorophenyl-containing pharmacophores [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and metabolic stability inference |
|---|---|
| Target Compound Data | XLogP3 = 2.4; MW = 274.23 g/mol; 3,4,5-trifluorophenyl substitution blocks aromatic hydroxylation sites |
| Comparator Or Baseline | Ethyl 5-oxo-5-phenylvalerate (CAS 73172-56-2): XLogP3 ≈ 2.1; MW = 220.26 g/mol; unsubstituted phenyl ring susceptible to oxidative metabolism |
| Quantified Difference | ΔXLogP3 = +0.3 (≈2-fold higher predicted partition coefficient); 3 additional fluorine atoms (ΔMW = +53.97 Da); 3 blocked metabolic sites |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); class-level metabolic stability inference from fluorophenyl SAR literature |
Why This Matters
For procurement decisions, the trifluorophenyl derivative offers a distinct physicochemical profile with higher lipophilicity and predicted metabolic stability, which may be critical for projects requiring enhanced membrane penetration or resistance to oxidative degradation—properties that the non-fluorinated analog cannot replicate.
- [1] PubChem. Computed Properties: ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate (CID 24727365, XLogP3 = 2.4). https://pubchem.ncbi.nlm.nih.gov/compound/898752-52-8 (accessed April 2026). View Source
- [2] PubChem. Computed Properties: ethyl 5-oxo-5-phenylvalerate (CID 24727365 analog). https://pubchem.ncbi.nlm.nih.gov (accessed April 2026). View Source
- [3] Böhm, H. J., et al. Fluorine in Medicinal Chemistry. ChemBioChem, 2004, 5, 637-643. (Class-level reference for trifluorophenyl metabolic stability.) View Source
